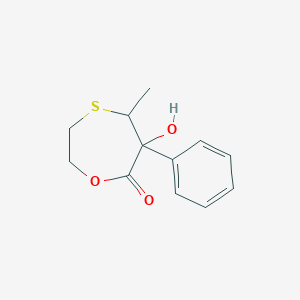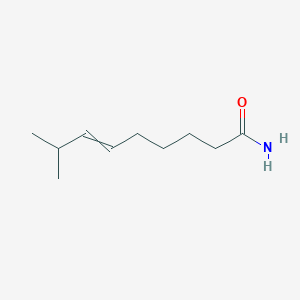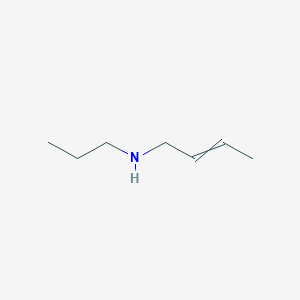
N-Propylbut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylbut-2-en-1-amine: is an organic compound that belongs to the class of amines It features a propyl group attached to the nitrogen atom and a but-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-Propylbut-2-en-1-amine is through reductive amination. This involves the reaction of but-2-enal with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of but-2-en-1-yl halide with propylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Propylbut-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of N-propylbutan-1-amine.
Substitution: Formation of various substituted amines depending on the nucleophile used
Scientific Research Applications
N-Propylbut-2-en-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of functional materials, including polymers and catalysts.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Propylbut-2-en-1-amine involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved typically include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
N-Propylbutan-1-amine: Similar structure but lacks the double bond in the butyl chain.
N-Propylbut-2-yn-1-amine: Contains a triple bond instead of a double bond.
N-Propylbut-3-en-1-amine: The double bond is located at a different position in the butyl chain.
Uniqueness: N-Propylbut-2-en-1-amine is unique due to the presence of the double bond in the but-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its saturated or differently unsaturated analogs .
Properties
CAS No. |
180140-34-5 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-propylbut-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-5-7-8-6-4-2/h3,5,8H,4,6-7H2,1-2H3 |
InChI Key |
ZMXGUGPHHAPDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


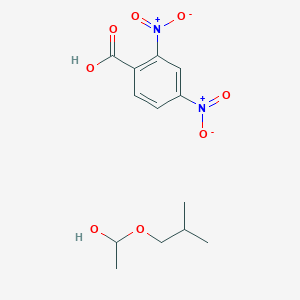
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)


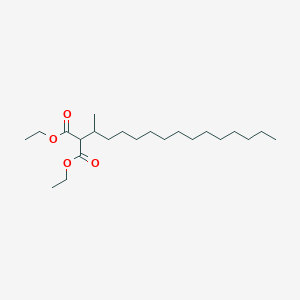
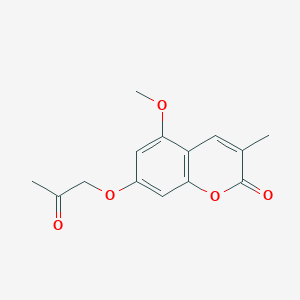
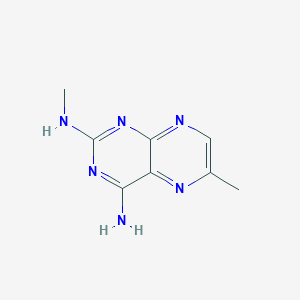

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)

methanone](/img/structure/B12566601.png)
